molecular formula C8H13NO B8632696 2,2-Dimethyl-6-oxohexanenitrile CAS No. 1075243-57-0

2,2-Dimethyl-6-oxohexanenitrile

Cat. No. B8632696
Key on ui cas rn: 1075243-57-0
M. Wt: 139.19 g/mol
InChI Key: CVFKOSIAQANSEY-UHFFFAOYSA-N
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Patent
US07872033B2

Procedure details

To a suspension of trimethylamine oxide (1.5 g, 19.6 mmol, Aldrich) in DMSO (10 mL) was added 6-bromo-2,2-dimethylhexanenitrile (0.84 mL, 4.9 mmol, Aldrich). After stirring at room temperature overnight, the reaction mixture was quenched with water (10 mL) and extracted with hexanes (4×10 mL). The combined organic extracts were washed with brine (20 mL), dried (NaSO4), filtered and concentrated to afford 0.65 g (80% pure) of the title compound. MS (ESI+) m/z 157 (M+NH4)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N+]([O-:5])(C)C.Br[CH2:7][CH2:8][CH2:9][CH2:10][C:11]([CH3:15])([CH3:14])[C:12]#[N:13]>CS(C)=O>[CH3:14][C:11]([CH3:15])([CH2:10][CH2:9][CH2:8][CH:7]=[O:5])[C:12]#[N:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C[N+](C)(C)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.84 mL
Type
reactant
Smiles
BrCCCCC(C#N)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes (4×10 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C#N)(CCCC=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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